
LEI-401
描述
- LEI-401 是一种选择性且有效的 NAPE-PLD(N-酰基磷脂酰乙醇胺磷脂酶 D)抑制剂。 它以有效穿透血脑屏障的能力而著称 .
- NAPE-PLD 在 N-酰基乙醇胺 (NAE) 的生物合成中起着至关重要的作用,NAE 是一种参与各种生理过程的脂质信号分子。
作用机制
生化分析
Biochemical Properties
LEI-401 interacts with the enzyme NAPE-PLD, which is considered the major anandamide biosynthetic enzyme . It inhibits NAPE-PLD-mediated N-acylethanolamine (NAE) biosynthesis both in vitro and in vivo . This interaction with NAPE-PLD is crucial for the production of bioactive lipids, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and anandamide .
Cellular Effects
This compound has been shown to reduce levels of N-acylethanolamines (NAEs) in a neuroblastoma cell line in vitro . It also reduces anandamide levels in mouse brain in vivo and impairs fear extinction . These effects indicate that this compound has a significant impact on cellular processes and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to NAPE-PLD, inhibiting the enzyme’s activity and thereby reducing the production of NAEs . This inhibition mimics the activity of a cannabinoid CB1 receptor antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce a broad range of NAEs including anandamide in neuronal cells . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 30 mg/kg . This dosage was found to show a dose-dependent reduction of NAEs . Its high dosing may give rise to off-target interactions and toxicity issues, especially after repeated administration .
Metabolic Pathways
This compound is involved in the metabolic pathway of NAEs. By inhibiting NAPE-PLD, it reduces the production of NAEs, including anandamide . This impacts the overall metabolic flux and levels of these metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known to be a CNS-active compound, indicating that it can cross the blood-brain barrier .
准备方法
合成路线: LEI-401 的合成路线涉及多个步骤,从易获得的前体开始。不幸的是,文献中没有广泛公开有关合成途径的具体细节。
反应条件: 截至目前,this compound 合成的确切反应条件仍然是专有的。
工业生产: 关于大规模工业生产方法的信息也很有限。
化学反应分析
反应性: LEI-401 由于其官能团可能经历各种化学反应。这些反应可能包括氧化、还原和取代。
常见试剂和条件: 虽然具体的试剂和条件不可用,但典型的有机化学试剂(例如氧化剂、还原剂和催化剂)很可能会参与其中。
主要产物: 这些反应过程中形成的主要产物将取决于具体的转化。不幸的是,关于 this compound 反应性的详细研究很少。
科学研究应用
化学: LEI-401 是研究 NAPE-PLD 功能和脂质代谢的有价值工具。
生物学: 研究人员使用 this compound 来研究 NAE 在细胞过程中的作用,包括神经元信号传导和炎症。
医学: this compound 的血脑屏障渗透性使其在潜在的治疗应用中很有前景,尽管临床研究仍在进行。
工业: 虽然 this compound 尚未直接用于工业,但了解 NAPE-PLD 抑制可能会导致药物开发。
相似化合物的比较
- LEI-401 的独特之处在于它对 NAPE-PLD 的选择性和它穿透血脑屏障的能力。
- 类似的化合物包括其他 NAPE-PLD 抑制剂,但没有一种表现出完全相同的特征。
属性
IUPAC Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJYPQZBBHOCC-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


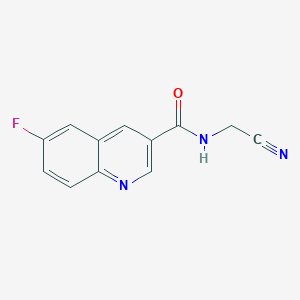
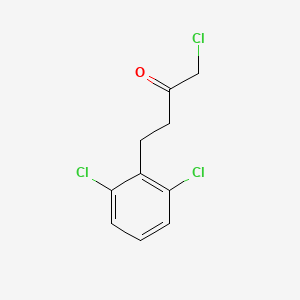

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2610283.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)


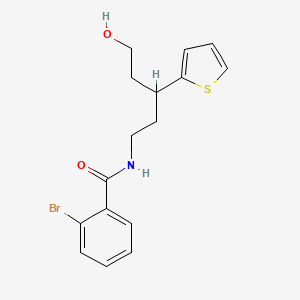
![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)
![3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2610293.png)
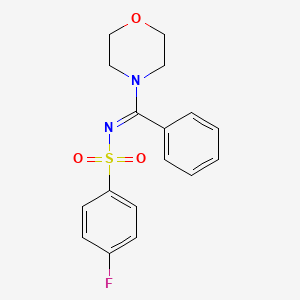
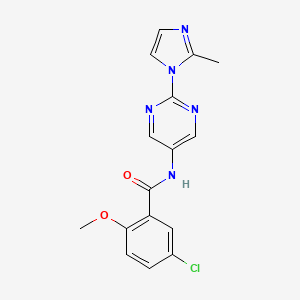
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)
